molecular formula C10H24Cl2N2O2 B8065338 (S)-Tetrahydro-2h-pyran-3-amine, HCl

(S)-Tetrahydro-2h-pyran-3-amine, HCl

Cat. No.: B8065338
M. Wt: 275.21 g/mol
InChI Key: DJRLXELRSNOSDL-WUGLXOLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Tetrahydro-2H-pyran-3-amine, HCl: is a chemical compound with the molecular formula C5H11NO·HCl. It is a hydrochloride salt of (S)-tetrahydro-2H-pyran-3-amine, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of pyran-3-one derivatives or the amination of tetrahydropyran derivatives. Common reaction conditions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

(S)-Tetrahydro-2H-pyran-3-amine, HCl: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its corresponding amines.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of pyran-3-one derivatives.

  • Reduction: Formation of corresponding amines.

  • Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

(S)-Tetrahydro-2H-pyran-3-amine, HCl: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which (S)-Tetrahydro-2H-pyran-3-amine, HCl exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-Tetrahydro-2H-pyran-3-amine, HCl: can be compared with other similar compounds, such as:

  • (R)-Tetrahydro-2H-pyran-3-amine, HCl: The enantiomer of the compound, which may have different biological activity.

  • Tetrahydropyran: The parent compound without the amine group, which has different chemical properties and applications.

  • Other amines: Similar amines with different ring structures or substituents, which may exhibit different reactivity and applications.

Properties

IUPAC Name

(3S)-oxan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NO.2ClH/c2*6-5-2-1-3-7-4-5;;/h2*5H,1-4,6H2;2*1H/t2*5-;;/m00../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRLXELRSNOSDL-WUGLXOLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N.C1CC(COC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)N.C1C[C@@H](COC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.